4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-fluorobenzoic acid with an appropriate amine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a trifluoromethylating agent like trifluoromethyl iodide (CF₃I).
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound. This step may involve additional reagents and catalysts to ensure the correct formation of the molecular structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or trifluoromethyl positions, using nucleophiles like hydroxide ions (OH⁻) or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH in DMF (dimethylformamide) or other polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with unique properties or coatings with enhanced durability.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways depend on the specific application, but generally involve modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-oxo-2-phenyl-1-{[3-methylphenyl]amino}ethyl)benzamide
- 4-fluoro-N-(2-oxo-2-phenyl-1-{[3-chlorophenyl]amino}ethyl)benzamide
- 4-fluoro-N-(2-oxo-2-phenyl-1-{[3-bromophenyl]amino}ethyl)benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C22H16F4N2O2 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-oxo-2-phenyl-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C22H16F4N2O2/c23-17-11-9-15(10-12-17)21(30)28-20(19(29)14-5-2-1-3-6-14)27-18-8-4-7-16(13-18)22(24,25)26/h1-13,20,27H,(H,28,30) |
InChI Key |
DVHOQGYVKZBYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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